alpha-Bromo-2-chlorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAPROULWZYBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930989 | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-30-2, 141109-25-3 | |

| Record name | α-Bromo-2-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29270-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of alpha-Bromo-2-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of alpha-Bromo-2-chlorophenylacetic acid, an important intermediate in the synthesis of various biologically active compounds, including the antithrombotic agent clopidogrel.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its key physical characteristics, methodologies for their determination, and its role in synthetic pathways.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] The quantitative physical properties are summarized in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different measurement conditions or sample purities.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrClO₂ | |

| Molecular Weight | 249.49 g/mol | |

| Melting Point | 106 - 112 °C | [1][2] |

| Boiling Point | 316.7 °C at 760 mmHg | [3][4] |

| Density | 1.747 g/cm³ | [3][4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone.[1][5] | |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (by HPLC) | ≥ 99.0% | [1] |

| Moisture (by Karl Fischer) | ≤ 0.5% | [1] |

Experimental Protocols

2.1. Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the substance begins to melt (T1) and the temperature at which it is completely molten (T2) are recorded. The melting point is reported as the range T1-T2.

-

2.2. Boiling Point Determination (Distillation Method)

As this compound is a solid at room temperature, its boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

2.3. Density Determination (Gas Pycnometry)

Gas pycnometry is a common method for determining the density of a solid powder.

-

Apparatus: Gas pycnometer.

-

Procedure:

-

A known mass of the this compound sample is placed in the sample chamber of the gas pycnometer.

-

The chamber is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume.

-

The gas is then expanded into the sample chamber.

-

By measuring the pressure change, the volume of the solid sample can be accurately determined based on the ideal gas law.

-

The density is calculated by dividing the mass of the sample by its measured volume.

-

2.4. Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of solubility in a given solvent.

-

Apparatus: Test tubes, vortex mixer, spatula.

-

Procedure:

-

A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of the solvent (e.g., 1 mL of water or an organic solvent) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The sample is visually inspected for the presence of undissolved solid.

-

If the solid has completely dissolved, it is reported as "soluble." If some solid remains, it is "partially soluble," and if no significant dissolution is observed, it is "insoluble."

-

2.5. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds.

-

Apparatus: HPLC system with a suitable detector (e.g., UV-Vis), analytical column (e.g., C18), appropriate mobile phase.

-

Procedure:

-

A standard solution of this compound of known concentration is prepared in a suitable solvent.

-

A sample solution of the test material is also prepared at a similar concentration.

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

A defined volume of the sample solution is injected onto the column.

-

The components of the sample are separated based on their affinity for the stationary and mobile phases and are detected as they elute from the column.

-

The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

-

2.6. Moisture Content Determination by Karl Fischer Titration

This method is specific for the determination of water content.

-

Apparatus: Karl Fischer titrator (volumetric or coulometric).

-

Procedure:

-

The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., methanol).

-

The solvent is pre-titrated with the Karl Fischer reagent to eliminate any residual water.

-

A precisely weighed sample of this compound is added to the vessel.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.

-

The amount of water in the sample is calculated based on the volume of titrant consumed.

-

Synthetic Pathway and Experimental Workflow

This compound is a key intermediate in the synthesis of clopidogrel. The following diagram illustrates a simplified workflow for the synthesis of its methyl ester, a direct precursor to clopidogrel.

The diagram above outlines the key steps in the esterification of this compound to its methyl ester, a crucial step in the synthesis of clopidogrel. This process involves the reaction of the starting acid with methanol in the presence of a sulfuric acid catalyst, followed by a series of purification steps including extraction and washing to isolate the final product.

References

An In-depth Technical Guide to alpha-Bromo-2-chlorophenylacetic Acid: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Bromo-2-chlorophenylacetic acid is a pivotal chemical intermediate, most notably recognized for its role as a key precursor in the synthesis of the widely used antiplatelet agent, Clopidogrel. Its unique trifunctional structure, comprising a carboxylic acid, a bromine atom at the alpha position, and a chlorinated phenyl ring, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, detailed experimental protocols for its synthesis and analysis, and an exploration of its significance in pharmaceutical development.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₆BrClO₂, is a white to off-white crystalline solid.[1] Its structure features a chiral center at the alpha-carbon, meaning it can exist as two enantiomers. The presence of the bromine and chlorine atoms significantly influences its reactivity, making the alpha-proton acidic and the alpha-carbon susceptible to nucleophilic substitution.

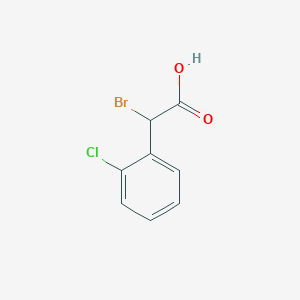

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | |

| CAS Number | 29270-30-2 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 107-112 °C | |

| Purity (by HPLC) | ≥ 99.0% | [1] |

| Solubility | Slightly soluble in water, soluble in organic solvents. |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is through the bromination of 2-chlorophenylacetic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids and is well-suited for this transformation.[2][3][4]

Figure 2: General workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Chlorophenylacetic acid

-

Red phosphorus (catalytic amount)

-

Liquid bromine

-

Inert solvent (e.g., carbon tetrachloride or excess 2-chlorophenylacetic acid)

-

Water

-

Appropriate glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-chlorophenylacetic acid and a catalytic amount of red phosphorus.

-

Gently heat the mixture.

-

Slowly add liquid bromine from the dropping funnel. The reaction is exothermic and will initiate the reflux.

-

After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate alpha-bromo-2-chlorophenylacetyl bromide. This step should be performed in a well-ventilated fume hood as it generates hydrogen bromide gas.

-

The crude product will precipitate out of the aqueous solution.

-

Collect the solid product by filtration and wash it with cold water.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Table 2: Summary of Analytical Techniques

| Technique | Purpose | Key Parameters/Observations |

| HPLC | Purity assessment and quantification | Reverse-phase column (e.g., C18), UV detection at ~220 nm, mobile phase of methanol/water/acid. |

| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons, the alpha-proton, and the carboxylic acid proton. |

| ¹³C NMR | Structural confirmation | Signals for the carbonyl carbon, aromatic carbons, and the alpha-carbon. |

| FTIR | Functional group identification | Characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), C-Br, and C-Cl bonds. |

| Mass Spectrometry | Molecular weight determination | Observation of the molecular ion peak and characteristic isotopic pattern for bromine and chlorine. |

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 68:32 v/v) with a small amount of acid (e.g., 0.2% triethylamine, with pH adjusted to 3.8 with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure.

Methodology:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

¹H NMR: Expected chemical shifts (δ, ppm):

-

~10-12 (broad singlet, 1H, -COOH)

-

~7.2-7.6 (multiplet, 4H, aromatic protons)

-

~5.5-6.0 (singlet, 1H, -CH(Br)-)

-

-

¹³C NMR: Expected chemical shifts (δ, ppm):

-

~170-175 (-COOH)

-

~125-140 (aromatic carbons)

-

~40-50 (-CH(Br)-)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups.

Methodology:

-

Sample Preparation: KBr pellet or as a thin film.

-

Analysis: Acquire the spectrum and identify characteristic absorption bands.

-

Expected Peaks (cm⁻¹):

-

~2500-3300 (broad, O-H stretch of carboxylic acid)

-

~1700 (strong, C=O stretch of carboxylic acid)

-

~1400-1600 (C=C stretches of the aromatic ring)

-

~600-800 (C-Br and C-Cl stretches)

-

Application in Drug Development: The Synthesis of Clopidogrel

The primary and most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Clopidogrel, an antiplatelet medication used to prevent blood clots in patients with a history of heart attack or stroke.

The synthesis involves the reaction of this compound with other reagents to build the final thienopyridine structure of Clopidogrel.

Signaling Pathway of Clopidogrel

Clopidogrel is a prodrug that is metabolized in the liver to its active form.[5][6] The active metabolite then irreversibly binds to the P2Y₁₂ receptor on platelets.[7][8] This binding blocks adenosine diphosphate (ADP) from activating the P2Y₁₂ receptor, which in turn prevents the activation of the glycoprotein IIb/IIIa complex.[5][7] The ultimate result is the inhibition of platelet aggregation and a reduction in the risk of thrombosis.[6][8]

Figure 3: Simplified signaling pathway of Clopidogrel's mechanism of action.

Safety and Handling

This compound is a corrosive and hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a chemical intermediate of significant industrial and pharmaceutical importance. Its well-defined structure and reactivity allow for its application in the synthesis of complex molecules, most notably Clopidogrel. A thorough understanding of its synthesis and analytical characterization, as detailed in this guide, is essential for researchers and professionals in the fields of organic chemistry and drug development to ensure the quality and efficacy of the final products. The stringent control of its synthesis and purity is paramount for the safety and effectiveness of the life-saving medications derived from it.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]

- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 7. droracle.ai [droracle.ai]

- 8. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-Bromo-2-chlorophenylacetic acid (CAS: 29270-30-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bromo-2-chlorophenylacetic acid, with the CAS number 29270-30-2, is a halogenated phenylacetic acid derivative of significant interest in the fields of organic synthesis and pharmaceutical development. Its molecular structure, featuring a bromine atom at the alpha-carbon and a chlorine atom on the phenyl ring, imparts a high degree of reactivity, making it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its critical role as a key building block in the production of active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[1][2]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29270-30-2 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 107-112 °C | [2] |

| Purity | ≥97% (Typical) | |

| Solubility | Soluble in methanol. | [3] |

| InChI Key | XHAPROULWZYBGA-UHFFFAOYSA-N | |

| SMILES String | OC(=O)C(Br)c1ccccc1Cl |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 2-chlorophenylacetic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Bromination of 2-Chlorophenylacetic Acid

This protocol is adapted from a patented method for the preparation of the methyl ester intermediate of Clopidogrel.[4]

Materials:

-

2-chlorophenylacetic acid

-

Sodium bromide (NaBr)

-

50% Sulfuric acid solution (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked reaction flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 1.0 L three-necked reaction flask, add 100g (0.58 mol) of 2-chlorophenylacetic acid, 119.4g (1.16 mol) of sodium bromide, 300 mL of dichloromethane, and 300 mL of water.

-

Stir the mixture at room temperature.

-

Add 116g of 50% sulfuric acid solution to the flask.

-

Control the internal temperature at 10-15°C and slowly add 394g of 30% hydrogen peroxide dropwise. Ensure the temperature does not exceed 20°C during the addition.

-

After the dropwise addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.

-

After the reaction is complete, separate the layers using a separatory funnel.

-

Wash the organic layer with a saturated aqueous sodium thiosulfate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the dichloromethane under reduced pressure at 35°C to obtain the crude product.

-

The resulting light yellow crystalline solid is this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Accurate characterization and purity assessment are crucial for the use of this compound in further synthetic steps.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for purity analysis would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol, water, and an acidifier like phosphoric acid to ensure the carboxylic acid is in its protonated form. Detection is typically performed using a UV detector at a wavelength around 220 nm.[1]

Gas Chromatography (GC)

For the analysis of the methyl ester derivative, a capillary column such as Supelcowax 10 or Equity 1701 can be used. It is important to use moderate temperatures for the injector and column to prevent debromination. Toluene or acetonitrile can be used as the dissolution solvent.

Spectroscopic Data

Infrared (IR) Spectroscopy: An FT-IR spectrum of this compound is available in the PubChem database (Bio-Rad Laboratories, Inc., Catalog Number 722235).[5] Key expected absorptions include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-H and C-C stretches from the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound is not readily available in public databases, the expected ¹H NMR spectrum would show signals for the aromatic protons and a characteristic signal for the alpha-proton adjacent to the bromine atom. The ¹³C NMR spectrum would show signals for the carbonyl carbon, the alpha-carbon, and the aromatic carbons. Comparison with the spectra of 2-chlorophenylacetic acid and α-bromophenylacetic acid can aid in spectral assignment.[6][7]

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine atoms.

Application in the Synthesis of Clopidogrel

This compound is a pivotal intermediate in the synthesis of the antiplatelet drug Clopidogrel.[2] The synthesis involves the esterification of the carboxylic acid to its methyl ester, followed by a condensation reaction.

Esterification to Methyl alpha-Bromo-2-chlorophenylacetate

The carboxylic acid is converted to its methyl ester, methyl alpha-bromo-2-chlorophenylacetate, typically by reaction with methanol in the presence of an acid catalyst such as sulfuric acid.[8]

Experimental Protocol: Esterification

-

Dissolve this compound in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours.

-

After completion, distill off the methanol.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., chloroform).

-

Wash and dry the organic extract to obtain the methyl ester.[8]

Synthesis of Clopidogrel

The methyl alpha-bromo-2-chlorophenylacetate is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form racemic Clopidogrel.[8] The desired (S)-(+)-enantiomer is then resolved.

Diagram 2: Role in Clopidogrel Synthesis

Caption: Synthesis of Clopidogrel from this compound.

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[9] It is also suspected of causing genetic defects and may be corrosive to metals.[9]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Store in a cool, dry place away from incompatible materials.

-

Keep containers tightly closed.

In case of contact, immediately flush the affected area with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its most prominent application being in the manufacture of the life-saving drug, Clopidogrel. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the pharmaceutical and chemical industries. This guide provides a foundational resource to support its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - High Quality at Affordable Price [sonalplasrubind.com]

- 3. This compound | 29270-30-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 5. alpha-Bromo-2-chlorobenzeneacetic acid | C8H6BrClO2 | CID 2774031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlorophenylacetic acid(2444-36-2) 13C NMR [m.chemicalbook.com]

- 7. 2-Bromo-2-phenylacetic acid(4870-65-9) 13C NMR [m.chemicalbook.com]

- 8. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]

- 9. This compound | 29270-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

alpha-Bromo-2-chlorophenylacetic acid molecular weight and formula

An In-depth Technical Guide to alpha-Bromo-2-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. This document outlines its chemical properties, synthesis protocols, and its role in the development of bioactive compounds.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its stability and high purity make it a valuable reagent in various synthetic processes.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | References |

| Molecular Formula | C₈H₆BrClO₂ | [2][3][4] |

| Molecular Weight | 249.49 g/mol | [2][3][4][5] |

| CAS Number | 29270-30-2 | [2][3][4] |

| Melting Point | 105-112 °C | [1][2][3] |

| Purity (by HPLC) | ≥ 98% | [2][4][6] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 2-chlorophenylacetic acid through bromination. Several methods have been reported, each with distinct advantages and reaction conditions.

Synthesis via Bromination with Bromide/Hydrogen Peroxide

This improved method utilizes a bromide/hydrogen peroxide system for the bromination of 2-chlorophenylacetic acid under acidic conditions with light irradiation.

Experimental Protocol:

-

Dissolve 10.0g of 2-chlorophenylacetic acid in 40 mL of dichloromethane in a 100 mL round-bottom flask.

-

Maintain the reaction at room temperature.

-

Monitor the reaction progress using HPLC. The reaction is complete when the starting material is consumed (approximately 24 hours), indicated by the fading of the reaction solution's color.

-

Stop stirring and allow the layers to separate.

-

Wash the organic phase once with 20 mL of water.

-

Concentrate the organic phase under reduced pressure to recover the solvent and obtain the light yellow solid product, this compound.[7]

Traditional Bromination Methods

Other reported methods for the synthesis of this compound include:

-

Using Liquid Bromine: This method employs 2-chlorophenylacetic acid as the raw material, liquid bromine as the brominating agent, and red phosphorus as a catalyst with heating. A significant drawback is the formation of hydrogen bromide as a byproduct, leading to low bromine atom utilization and environmental concerns.[7]

-

Using N-Bromosuccinimide (NBS): This approach uses N-Bromosuccinimide as the brominating agent with 2-chlorophenylacetic acid in a solvent like carbon tetrachloride under heating. These conditions can be harsh and may require the use of a free radical initiator.[7]

Applications in Synthesis

This compound is a versatile intermediate primarily used in the synthesis of more complex organic compounds.[1] Its reactivity, owing to the carboxylic acid, bromine atom, and chlorinated phenyl ring, allows for various chemical transformations.[8]

A notable application is its use as an intermediate in the preparation of the antithrombotic agent Clopidogrel.[1] It is also utilized in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and pesticides.[2]

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound - High Quality at Affordable Price [sonalplasrubind.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. alpha-Bromo-2-chlorobenzeneacetic acid | C8H6BrClO2 | CID 2774031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 29270-30-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Properties of α-Bromo-2-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available data on the solubility and stability of α-Bromo-2-chlorophenylacetic acid. Due to the limited specific experimental data for this compound in publicly accessible literature, this document also outlines standardized, widely accepted experimental protocols for determining these critical parameters. These protocols are based on established methodologies for active pharmaceutical ingredients (APIs) and similar chemical entities.

Core Properties of α-Bromo-2-chlorophenylacetic Acid

α-Bromo-2-chlorophenylacetic acid is a halogenated phenylacetic acid derivative utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. A precise understanding of its solubility and stability is crucial for its effective use in research and development.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 106-112 °C | [1][2][3] |

| Purity (by HPLC) | ≥ 99.0% | [1][2] |

Solubility Profile

The solubility of a compound is a fundamental property that influences its reactivity, bioavailability, and formulation. There is some conflicting information in the available literature regarding the aqueous solubility of α-Bromo-2-chlorophenylacetic acid.

Table 2: Qualitative Solubility Data

| Solvent | Solubility Description | Source(s) |

| Water | Slightly soluble / Immiscible | [2][4][5] |

| Organic Solvents | Soluble (e.g., ethanol, acetone) | [4] |

| General | Moderate solubility under standard laboratory conditions | [1] |

Given the discrepancy in reported water solubility, experimental determination is essential. A standardized protocol for determining thermodynamic solubility is provided below.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the saturation concentration of α-Bromo-2-chlorophenylacetic acid in various solvents at a controlled temperature.

Materials:

-

α-Bromo-2-chlorophenylacetic acid (high purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone)

-

Glass flasks with stoppers

-

Thermostatically controlled shaker bath

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of α-Bromo-2-chlorophenylacetic acid to a flask containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the flasks to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter.

-

Dilute the clear, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method.

Data Analysis: The determined concentration, after accounting for dilution, represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Visualization: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of α-Bromo-2-chlorophenylacetic acid is a critical parameter for determining its shelf-life, storage conditions, and potential degradation pathways.

Table 3: Qualitative Stability and Storage Data

| Parameter | Information | Source(s) |

| General Stability | Stable under standard laboratory conditions. | [1][2] |

| Reactivity | May be corrosive to metals. Contact with alkaline material liberates heat. | [5] |

| Thermal Stability | Slight fire hazard when exposed to heat or flame. Heating may cause decomposition. | [5] |

| Recommended Storage | Store in a cool, dry, well-ventilated area. Recommended temperature: 0-8°C. | [1][4] |

To obtain quantitative stability data and identify potential degradation products, a combination of long-term/accelerated stability studies and forced degradation (stress testing) is recommended, following the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Stability Testing (ICH Q1A)

Objective: To evaluate the stability of α-Bromo-2-chlorophenylacetic acid under various environmental conditions over time and to identify potential degradation pathways.

Part A: Long-Term and Accelerated Stability Study [1][4]

-

Batch Selection: Use at least three primary batches of the substance.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analytical Tests: At each time point, test for appearance, assay (purity), and degradation products using a validated stability-indicating analytical method (e.g., HPLC).

Part B: Forced Degradation (Stress Testing) [2][7]

Objective: To identify likely degradation products and establish degradation pathways.

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

For each condition, samples are analyzed at various time points to identify and quantify any degradation products formed.

Visualization: Stability Testing Logical Flow

Caption: Logical relationship between ICH stability and forced degradation studies.

References

- 1. database.ich.org [database.ich.org]

- 2. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

- 3. enamine.net [enamine.net]

- 4. mastercontrol.com [mastercontrol.com]

- 5. m.youtube.com [m.youtube.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Spectroscopic Analysis of alpha-Bromo-2-chlorophenylacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

alpha-Bromo-2-chlorophenylacetic acid is a white to off-white crystalline solid.[1][2] It is slightly soluble in water and soluble in organic solvents like methanol, chloroform, and ether.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrClO₂ | [2] |

| Molecular Weight | 249.49 g/mol | [2] |

| Melting Point | 106-112 °C | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| CAS Number | 29270-30-2 | [2] |

Spectroscopic Data

A comprehensive set of spectroscopic data for this compound is not publicly available. The following sections present the located data and describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Data:

A proton NMR spectrum for 2-Bromo-2-(2'-chlorophenyl) acetic acid has been reported.[3] Based on the structure, the following proton signals are expected: a singlet for the methine proton (α-carbon), a multiplet for the aromatic protons, and a broad singlet for the carboxylic acid proton.

-

δ 7.80 (1H, d) : Aromatic proton[3]

-

δ 7.35 (3H, m) : Aromatic protons[3]

-

δ 5.95 (1H, s) : Methine proton (α-carbon)[3]

¹³C-NMR Data:

Explicit ¹³C-NMR data for this compound was not found in the conducted search. However, based on the structure, one would expect distinct signals for the carboxylic carbon, the α-carbon, and the six aromatic carbons.

Infrared (IR) Spectroscopy

An FT-IR spectrum of this compound is noted to be available from Bio-Rad Laboratories, originating from a sample provided by Sigma-Aldrich.[5] While the spectrum itself is not directly provided, the characteristic absorption bands for the functional groups present in the molecule can be predicted.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | 1725-1700 |

| C-O (Carboxylic Acid) | 1320-1210 |

| C-H (Aromatic) | 3100-3000 |

| C=C (Aromatic) | 1600-1450 |

| C-Cl (Aromatic) | 1100-1000 |

| C-Br | 700-500 |

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns, for this compound was not found. The molecular ion peak (M⁺) would be expected at m/z 248 and 250, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br), with the characteristic M+2 isotopic pattern also influenced by the chlorine isotopes (³⁵Cl and ³⁷Cl).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

-

¹H-NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C-NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be adjusted to the sensitivity of the mass spectrometer, typically in the low ppm or ppb range.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. sonalplasrubind.com [sonalplasrubind.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-2-(2'-chlorophenyl) acetic acid CAS#: 29270-30-2 [m.chemicalbook.com]

- 4. a-Bromo-2-chlorophenylacetic acid 97 29270-30-2 [sigmaaldrich.com]

- 5. alpha-Bromo-2-chlorobenzeneacetic acid | C8H6BrClO2 | CID 2774031 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to alpha-Bromo-2-chlorophenylacetic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Bromo-2-chlorophenylacetic acid is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the antiplatelet drug, Clopidogrel. This technical guide provides a comprehensive overview of its discovery, detailed synthesis methodologies, and its significant applications in the pharmaceutical industry. The document presents quantitative data in structured tables, detailed experimental protocols, and visualizations of synthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, with the chemical formula C₈H₆BrClO₂, is a halogenated derivative of phenylacetic acid. Its discovery and development are intrinsically linked to the synthesis of the blockbuster antiplatelet agent, Clopidogrel, developed by Sanofi in the 1970s and 1980s.[1][2] While not a pharmacologically active agent itself, its unique chemical structure makes it an ideal precursor for the construction of the thienopyridine ring system central to Clopidogrel's activity. This guide will delve into the historical context of its emergence, its chemical and physical properties, detailed synthetic procedures, and its pivotal role in organic synthesis.

Discovery and History

The history of this compound is not one of a serendipitous discovery of a novel compound with inherent biological activity, but rather a tale of targeted chemical synthesis driven by the need for a specific building block. Its development is a direct consequence of the extensive research and development efforts by Sanofi (now Sanofi-Aventis) in the 1970s to discover new anti-inflammatory and antithrombotic agents.[1]

The quest for a safer and more potent antiplatelet agent than its predecessor, ticlopidine, led to the synthesis of Clopidogrel. The initial patents for Clopidogrel, such as U.S. Patent 4,529,596, filed in the early 1980s, describe the synthesis of thieno[3,2-c]pyridine derivatives.[3] These early synthetic routes utilized α-halophenylacetic acid derivatives as key intermediates to introduce the substituted phenylacetic acid moiety to the tetrahydrothienopyridine core. While the patent may not explicitly name this compound in its initial claims, the general methodologies described laid the groundwork for its use.

Subsequent patents and process chemistry literature solidified the importance of this compound as a preferred intermediate due to its reactivity and efficiency in the synthesis of Clopidogrel. Its history is therefore less about a singular moment of discovery and more about its evolution as an indispensable tool in the large-scale manufacturing of a globally significant pharmaceutical.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its handling, application in synthesis, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrClO₂ | [4][5][6] |

| Molecular Weight | 249.49 g/mol | [4][5][6] |

| CAS Number | 29270-30-2 | [4][5][6] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 107-112 °C | [5][7] |

| Purity | ≥97% | [5][7] |

| Solubility | Soluble in methanol. | |

| SMILES string | OC(=O)C(Br)c1ccccc1Cl | [5][7] |

| InChI key | XHAPROULWZYBGA-UHFFFAOYSA-N | [5][7] |

Spectroscopic Data:

While comprehensive spectral data is often proprietary, typical spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.2-7.6 ppm, a singlet for the methine proton adjacent to the bromine and carbonyl group around 5.5-6.0 ppm, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon (typically in the range of 170-175 ppm), and the methine carbon attached to the bromine.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700-1725 cm⁻¹, and C-Br and C-Cl stretching vibrations at lower frequencies.[8][9][10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine and chlorine.

Synthesis of this compound

The primary method for the synthesis of this compound is through the alpha-bromination of 2-chlorophenylacetic acid. This transformation is a classic example of the Hell-Volhard-Zelinsky (HVZ) reaction.

Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction involves the reaction of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the alpha-position.

Caption: General scheme of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols derived from patent literature for the synthesis of this compound and its subsequent esterification, a common step in the synthesis of Clopidogrel.

Protocol 1: Synthesis of this compound via Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the bromine source, often with a radical initiator.

-

Materials:

-

2-chlorophenylacetic acid

-

N-bromosuccinimide (NBS)

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Anhydrous solvent (e.g., carbon tetrachloride or a dialkyl carbonate)

-

-

Procedure:

-

To a solution of 2-chlorophenylacetic acid in the chosen anhydrous solvent, add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator.[11]

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Protocol 2: Esterification of this compound

The carboxylic acid is often converted to its methyl ester for the subsequent coupling reaction in the synthesis of Clopidogrel.

-

Materials:

-

This compound

-

Methanol

-

A strong acid catalyst (e.g., concentrated sulfuric acid)

-

Chloroform or other suitable organic solvent

-

Aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in an excess of methanol.[12]

-

Carefully add a catalytic amount of concentrated sulfuric acid.[12]

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or HPLC.[12]

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.[12]

-

To the residue, add water and extract the product with an organic solvent like chloroform.[12]

-

Wash the organic layer with a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[12]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

-

Caption: A typical experimental workflow for the synthesis and subsequent esterification of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the industrial synthesis of Clopidogrel.

Synthesis of Clopidogrel

In the synthesis of Clopidogrel, the methyl ester of this compound is coupled with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This nucleophilic substitution reaction forms the carbon-nitrogen bond that links the two key fragments of the Clopidogrel molecule.

Caption: The key coupling reaction in the synthesis of Clopidogrel involving the intermediate derived from this compound.

The resulting racemic Clopidogrel is then typically resolved to isolate the pharmacologically active (S)-enantiomer. The efficiency and yield of this coupling step are critical for the overall economic viability of Clopidogrel production, highlighting the importance of the purity and reactivity of the this compound intermediate.

Conclusion

This compound stands as a testament to the importance of targeted organic synthesis in modern drug development. While not a therapeutic agent itself, its role as a key building block in the manufacture of Clopidogrel has had a profound impact on cardiovascular medicine. This guide has provided a detailed overview of its history, physicochemical properties, and synthetic methodologies, offering valuable insights for researchers and professionals in the pharmaceutical sciences. A thorough understanding of the synthesis and characteristics of this vital intermediate is crucial for the continued production of this life-saving medication and may inspire the development of novel synthetic routes for other complex pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Clopidogrel - Sanofi - AdisInsight [adisinsight.springer.com]

- 3. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemimpex.com [chemimpex.com]

- 5. α-溴-2-氯苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. labsolu.ca [labsolu.ca]

- 7. α-溴-2-氯苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. alpha-Bromo-2-chlorobenzeneacetic acid | C8H6BrClO2 | CID 2774031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-2-(2'-chlorophenyl) acetic acid(29270-30-2) IR2 spectrum [chemicalbook.com]

- 10. 2-Bromo-2-(2'-chlorophenyl) acetic acid(29270-30-2) IR Spectrum [m.chemicalbook.com]

- 11. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]

- 12. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]

The Pivotal Role of Alpha-Bromo Substituted Compounds: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Alpha-bromo substituted compounds represent a cornerstone in modern organic synthesis and medicinal chemistry. Their inherent reactivity, stemming from the strategic placement of a bromine atom on the carbon adjacent to a functional group, renders them highly versatile intermediates for the construction of complex molecular architectures and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core characteristics of these compounds, focusing on their synthesis, reactivity, physicochemical properties, and critical applications in drug discovery, with a particular emphasis on their role as covalent inhibitors.

Core Physicochemical and Reactivity Profile

The defining feature of alpha-bromo substituted compounds is the electrophilic nature of the alpha-carbon, which is significantly influenced by the electron-withdrawing effects of both the bromine atom and the adjacent functional group (e.g., carbonyl, carboxyl, or amide). This electronic arrangement dictates their primary modes of reactivity, including nucleophilic substitution and elimination reactions.

Alpha-bromo ketones, for instance, are highly susceptible to S"N"2 reactions at the alpha-carbon.[1] The adjacent carbonyl group stabilizes the transition state of this reaction, thereby increasing the reaction rate compared to corresponding alkyl bromides.[2] This heightened reactivity is fundamental to their utility in forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the alpha-protons of these compounds exhibit increased acidity, facilitating enolate formation under basic conditions. This property is exploited in various synthetic transformations, including the Favorskii rearrangement and dehydrobromination to yield α,β-unsaturated systems.[1][3][4]

Quantitative Reactivity Data

The reactivity of alpha-bromo compounds can be quantified, providing a basis for predictable synthetic planning and the design of targeted covalent inhibitors. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these reactions.[1]

| Compound Class | Reaction Type | Nucleophile | Calculated Activation Energy (ΔE‡) | Reference |

| Substituted α-Bromoacetophenones | S"N"2 | Hydroxide Ion | Varies with substituent | [1] |

| α-Haloacetamides | Covalent Modification | Glutathione (GSH) | Half-life of 0.08 h (α-bromoacetamide) | [5] |

Table 1: Comparative quantitative data on the reactivity of alpha-bromo substituted compounds. Data extrapolated from computational and experimental studies.

Synthetic Methodologies

The synthesis of alpha-bromo substituted compounds is well-established, with numerous methods available to accommodate a wide range of substrates and functional groups.

Alpha-Bromination of Carbonyl Compounds

A common and direct route involves the alpha-bromination of ketones, esters, and carboxylic acids. This can be achieved under acidic or basic conditions, often utilizing reagents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS).[6][7][8]

Experimental Protocol: Acid-Catalyzed Bromination of a Ketone [6]

-

Materials: Ketone, N-bromosuccinimide (NBS), Methanol, Acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

Dissolve the ketone in methanol.

-

Add a catalytic amount of the acid catalyst.

-

Slowly add NBS to the solution at a controlled temperature (typically room temperature or below).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with a suitable organic solvent.

-

Purify the alpha-bromo ketone via column chromatography or recrystallization.

-

The mechanism under acidic conditions proceeds through an enol intermediate, which acts as the nucleophile attacking the bromine source.[8]

Hell-Volhard-Zelinsky Reaction

For the specific alpha-bromination of carboxylic acids, the Hell-Volhard-Zelinsky reaction is a powerful method.[9] It involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via the formation of an acid bromide intermediate, which more readily enolizes.[2]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction [9]

-

Materials: Carboxylic acid, Bromine (Br₂), Phosphorus tribromide (PBr₃) or red phosphorus, Water.

-

Procedure:

-

Combine the carboxylic acid with a catalytic amount of PBr₃ or red phosphorus.

-

Slowly add bromine to the mixture. The reaction is often exothermic and may require cooling.

-

Heat the reaction mixture to drive the reaction to completion.

-

Carefully add water to the reaction mixture to hydrolyze the intermediate acid bromide.

-

Isolate and purify the resulting α-bromo carboxylic acid.

-

Applications in Drug Discovery and Development

Alpha-bromo substituted compounds are invaluable in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of drugs.[10][11] Their significance is particularly pronounced in the field of covalent inhibitors.

Covalent Inhibitors

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[1] This mode of action can offer advantages in terms of potency and duration of action. Alpha-bromo ketones and amides are frequently employed as "warheads" in the design of targeted covalent inhibitors, reacting with nucleophilic residues such as cysteine in the active site of enzymes.[1][12]

The reactivity of the alpha-bromo group can be fine-tuned by modifying the surrounding molecular scaffold to achieve selective targeting of the desired protein.

Experimental Workflow for Target Identification

Alpha-bromo substituted compounds can also be utilized as chemical probes to identify and profile enzyme targets, a critical step in modern drug development.[1]

Spectroscopic Characterization

The structural elucidation of alpha-bromo substituted compounds relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the alpha-carbon typically appears as a multiplet at a downfield chemical shift due to the deshielding effects of the bromine and the adjacent functional group.

-

¹³C NMR: The alpha-carbon signal is also shifted downfield.

-

-

Infrared (IR) Spectroscopy: The characteristic absorption of the functional group (e.g., C=O stretch for a ketone) will be present.

-

Mass Spectrometry (MS): The presence of bromine is often indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Conclusion

Alpha-bromo substituted compounds are a versatile and powerful class of molecules with significant implications for organic synthesis and drug discovery. Their well-defined reactivity, coupled with established synthetic protocols, makes them indispensable tools for researchers and scientists. The ability to fine-tune their electronic properties allows for the rational design of targeted covalent inhibitors and chemical probes, driving the development of the next generation of therapeutics. A thorough understanding of their core characteristics is paramount for leveraging their full potential in the advancement of medicinal chemistry and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]

- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of alpha-Bromo-2-chlorophenylacetic Acid

Introduction

alpha-Bromo-2-chlorophenylacetic acid (CAS No: 29270-30-2) is a halogenated phenylacetic acid derivative widely utilized as a key intermediate in organic synthesis.[1][2] Its application is particularly notable in the pharmaceutical and agrochemical industries for the preparation of biologically active compounds, such as the antithrombotic agent Clopidogrel.[1][2] The compound's molecular formula is C₈H₆BrClO₂ and it has a molecular weight of 249.49 g/mol .[3] Due to its chemical reactivity and hazardous nature, a comprehensive understanding and strict adherence to safety and handling protocols are imperative for researchers, scientists, and professionals in drug development. This guide provides detailed information on its hazards, properties, and the necessary precautions for its safe use.

Hazard Identification and Classification

This compound is classified as a hazardous substance that poses significant risks upon exposure. It is corrosive and can cause severe skin burns and serious eye damage.[4][5] Furthermore, it may be corrosive to metals.[4] Some classifications also indicate it causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects.[3][6]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][5] |

| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage[5] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[4] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[3][6] |

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is crucial for safe handling. Key statements include:

-

Prevention: P260 (Do not breathe dust/fume), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P264 (Wash skin thoroughly after handling), P234 (Keep only in original packaging).[4]

-

Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[4][5][7]

-

Storage: P405 (Store locked up), P406 (Store in corrosive resistant container with a resistant inner liner).[4][5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 29270-30-2 | [3][4][5] |

| Molecular Formula | C₈H₆BrClO₂ | [1][2][3] |

| Molecular Weight | 249.49 g/mol | [2][3] |

| Appearance | White to off-white solid, crystalline powder | [1][2][4] |

| Melting Point | 107-112 °C | [1][2][3] |

| Boiling Point | 316.7 °C at 760 mmHg | [8] |

| Density | 1.747 g/cm³ | [8] |

| Purity | ≥97% | [1][2][3] |

| Solubility | Slightly soluble in water; soluble in methanol | [1] |

| Flash Point | 145.3 °C | [8] |

Safe Handling and Storage Procedures

Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5][7] Safety showers and eyewash stations must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[4][5] Standard EN166 or OSHA 29 CFR 1910.133 should be followed.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., neoprene, butyl rubber) and a lab coat or chemical protective suit to prevent skin contact.[4][5] All contaminated clothing should be removed immediately and laundered before reuse.[4]

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or EN 149 approved particulate respirator should be used.[5]

Handling Practices:

-

Avoid all personal contact with the substance, including inhalation of dust.[4][7]

-

Do not eat, drink, or smoke in the work area.[4]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Keep containers securely sealed when not in use and avoid physical damage.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place, designated as a "corrosives area".[1][5][7]

-

Keep containers tightly closed and store under an inert gas, as the material may be air sensitive.[5][7]

-

Store away from incompatible materials, particularly oxidizing agents.[4] Use corrosion-resistant containers.

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, holding the eyelids open.[4][5][7] Remove contact lenses if it is safe to do so.[4] Seek immediate and urgent medical attention.[4][5]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[5][7] Flush the affected skin with copious amounts of water, using a safety shower if available.[4] Seek immediate medical attention.[4][5][7]

-

Inhalation: Move the victim to fresh air and keep them warm and at rest.[4][5] If breathing is difficult or has stopped, provide artificial respiration.[5] Avoid mouth-to-mouth resuscitation if the substance has been inhaled.[5][6] Seek immediate medical attention.[4][5]

-

Ingestion: Rinse the mouth thoroughly with water.[4][5] Do NOT induce vomiting.[4][5][7] If the person is conscious, give them water to drink.[4] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[4][5]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[4][6] For large fires, water spray or fog may be used.[4]

-

Specific Hazards: The substance is combustible and may emit toxic and corrosive fumes (carbon monoxide, carbon dioxide, hydrogen bromide) when heated.[4][9] It may also react with metals to produce highly flammable hydrogen gas.[4] Containers can rupture violently if heated.[4][9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6][7]

Accidental Release Measures:

-

Personal Precautions: Evacuate all non-essential personnel from the spill area.[5][10] Wear the appropriate PPE as described in Section 3.[4] Avoid generating dust and remove all ignition sources.[4][6]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[5][6][11]

-

Containment and Cleanup: Use dry cleanup methods.[4] Carefully sweep or shovel the spilled solid into a suitable, labeled, and sealed container for hazardous waste disposal.[5][7]

Experimental Protocol Considerations

Specific experimental protocols involving this compound are entirely dependent on the intended chemical transformation or analysis. This guide does not provide explicit experimental methodologies. Researchers must develop their own standard operating procedures (SOPs) which should include a thorough, experiment-specific risk assessment. This assessment must incorporate all safety information detailed in this guide, considering the quantities of material used, reaction conditions (e.g., temperature, pressure), and all other reagents involved in the process.

Safe Handling Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to final disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound - High Quality at Affordable Price [sonalplasrubind.com]

- 2. chemimpex.com [chemimpex.com]

- 3. a-Bromo-2-chlorophenylacetic acid 97 29270-30-2 [sigmaaldrich.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29270-30-2 Name: this compound [xixisys.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound CAS 141109-25-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. nj.gov [nj.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to alpha-Bromo-2-chlorophenylacetic acid: Synonyms, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-Bromo-2-chlorophenylacetic acid, a key chemical intermediate in the pharmaceutical industry. The document details its chemical synonyms and identifiers, physicochemical properties, and established synthetic protocols.

Chemical Synonyms and Identifiers

This compound is known by several names in scientific literature and chemical catalogs. Accurate identification is crucial for procurement and regulatory purposes. The most common synonyms and identifiers are summarized in the table below.